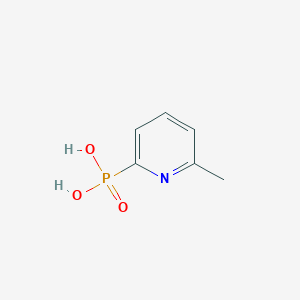
(6-Methylpyridin-2-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C6H8NO3P It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a phosphonic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)phosphonic acid typically involves the reaction of 6-methyl-2-pyridylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methylpyridin-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include phosphonic acid esters, phosphine derivatives, and various substituted pyridine compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-2-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can occur through competitive binding or by altering the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
(2-Pyridyl)phosphonic acid: Lacks the methyl group at the 6-position.
(6-Methylpyridin-2-yl)phosphinic acid: Contains a phosphinic acid group instead of a phosphonic acid group.
(6-Methylpyridin-2-yl)phosphate: Contains a phosphate group instead of a phosphonic acid group.
Uniqueness
The uniqueness of (6-Methylpyridin-2-yl)phosphonic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
26384-88-3 |
|---|---|
Fórmula molecular |
C6H8NO3P |
Peso molecular |
173.11 g/mol |
Nombre IUPAC |
(6-methylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
Clave InChI |
HPVLXDLULZASMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
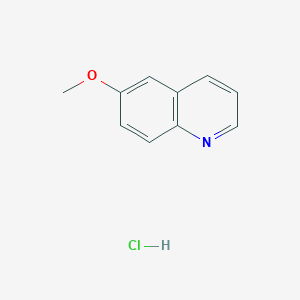
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

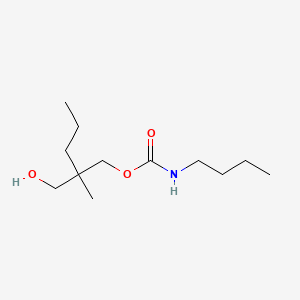
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
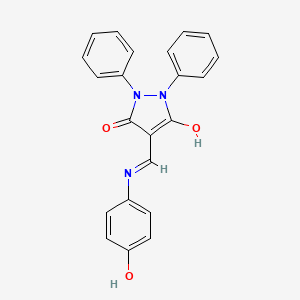
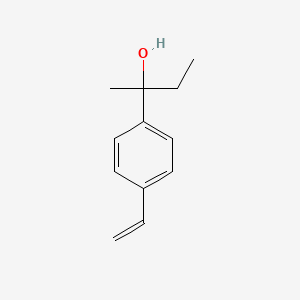
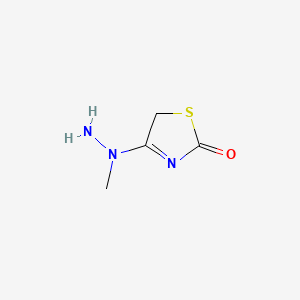


![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
